5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
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Overview
Description
5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Mechanism of Action
5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one works by blocking the binding of glutamate, the primary excitatory neurotransmitter in the brain, to the AMPA receptors. This prevents the influx of calcium ions into the neurons, which is necessary for the activation of downstream signaling pathways. As a result, 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one inhibits synaptic transmission and reduces the excitability of the neurons.
Biochemical and Physiological Effects:
5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce seizure activity, protect against ischemic brain damage, and improve cognitive function. 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to modulate the release of dopamine and other neurotransmitters, suggesting that it may have potential applications in the treatment of addiction and other psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its potency and selectivity as an AMPA receptor antagonist. It has been shown to be more effective than other commonly used AMPA receptor antagonists, such as CNQX and NBQX. However, 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has some limitations for lab experiments, including its high cost and limited availability. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. One area of interest is its potential applications in the treatment of neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. Another area of research is the development of more potent and selective AMPA receptor antagonists based on the structure of 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. Finally, there is a need for further studies on the long-term effects of 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one on brain function and behavior.
Synthesis Methods
5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one can be synthesized through a multi-step process starting with the reaction of 2-aminobenzophenone with acetic anhydride to form 2-acetylamino-benzophenone. This is then reacted with methylamine and formaldehyde to yield 5,5-dimethyl-2-phenyl-4,5-dihydro-1H-benzo[h]quinazolin-4-one. Finally, the compound is oxidized using potassium permanganate to form 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one.
Scientific Research Applications
5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent antagonist of the AMPA subtype of glutamate receptors, which play a crucial role in synaptic plasticity and learning and memory processes. 5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been used to study the role of AMPA receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
5,5-dimethyl-2-phenyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-20(2)12-14-10-6-7-11-15(14)17-16(20)19(23)22-18(21-17)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGJIFMKDUIRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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